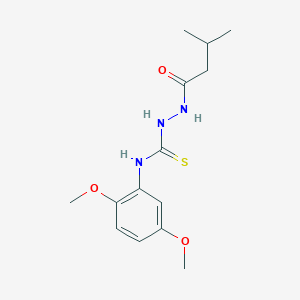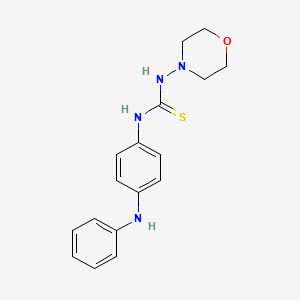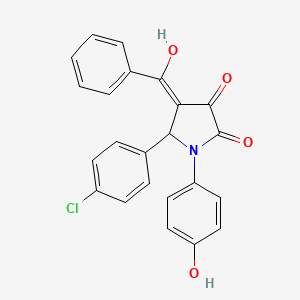![molecular formula C23H21N3O2 B10869026 7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B10869026.png)
7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine is a complex heterocyclic compound that belongs to the class of chromeno[2,3-D]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused chromene and pyrimidine ring system, which is further substituted with a furyl group and an isobutyl group, adding to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Chromene Ring: The initial step involves the synthesis of the chromene ring, which can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Pyrimidine Ring Formation: The chromene intermediate is then reacted with guanidine or a similar reagent to form the pyrimidine ring. This step often requires heating and the presence of a base to facilitate cyclization.
Substitution Reactions: The introduction of the furyl and isobutyl groups can be achieved through substitution reactions. For instance, the furyl group can be introduced via a Suzuki coupling reaction, while the isobutyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl aldehydes or acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Furyl aldehydes or acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise due to its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological systems.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furyl and isobutyl groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-D]pyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Furyl-substituted Compounds: Compounds with a furyl group often exhibit unique reactivity and biological properties, making them valuable in medicinal chemistry.
Isobutyl-substituted Compounds: The presence of an isobutyl group can influence the lipophilicity and overall pharmacokinetic properties of the compound.
Uniqueness
The uniqueness of 7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine lies in its specific combination of substituents and fused ring system. This unique structure may confer distinct biological activities and reactivity patterns, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H21N3O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
11-(furan-2-yl)-14-(2-methylpropyl)-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-13-imine |
InChI |
InChI=1S/C23H21N3O2/c1-14(2)12-26-13-25-23-20(22(26)24)19(18-8-5-11-27-18)17-10-9-15-6-3-4-7-16(15)21(17)28-23/h3-11,13-14,19,24H,12H2,1-2H3 |
InChI Key |
KKDQLTSQCMHEAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=N)C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Benzoxazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10868944.png)
![2-[2-(3,4-Dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10868949.png)
![N-(4-butylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B10868959.png)

![4-(4-chlorophenyl)-3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol](/img/structure/B10868971.png)
![3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10868976.png)
![N,N-Diethyl-N-{3-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}amine](/img/structure/B10868983.png)

![Ethyl 2-[({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10869001.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869002.png)
![2,4-dichlorobenzyl N-[(4-methoxyphenyl)carbonyl]glycylglycinate](/img/structure/B10869021.png)

![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869039.png)
![methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869045.png)
